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(Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride
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Overview
Description
(Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chlorophenyl group, a dimethyl-oxobutane moiety, and a carbohydrazonoyl chloride group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride typically involves the reaction of 4-chlorophenylhydrazine with 3,3-dimethyl-2-oxobutanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl bromide
- (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl iodide
- (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl fluoride
Uniqueness
Compared to its analogs, (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride exhibits unique reactivity due to the presence of the chloride group. This makes it more suitable for certain substitution reactions and enhances its stability under various conditions .
Properties
Molecular Formula |
C12H14Cl2N2O |
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Molecular Weight |
273.15 g/mol |
IUPAC Name |
(1E)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride |
InChI |
InChI=1S/C12H14Cl2N2O/c1-12(2,3)10(17)11(14)16-15-9-6-4-8(13)5-7-9/h4-7,15H,1-3H3/b16-11+ |
InChI Key |
ODVRMEKYHQZMBA-LFIBNONCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl |
Canonical SMILES |
CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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